877641-51-5 vs. Compound 1 (Lead Analog): Sub-Nanomolar Potency Advantage with Lower Molecular Weight
In the same FRET-based ACPU displacement assay using affinity-purified recombinant human sEH, 877641-51-5 (Compound 1770) exhibits a Ki of 0.91 ± 0.13 nM, representing a 1.57-fold improvement in potency over the lead Compound 1 (Ki = 1.43 ± 0.01 nM) [1]. Additionally, 877641-51-5 has a lower molecular weight (359.34 vs. 415.11 g/mol), a lower experimental logP (3.23 vs. 3.26), and a shorter target residence time (11 vs. 14 minutes) [1]. The lower MW and comparable lipophilicity suggest potentially improved solubility and permeability characteristics relative to Compound 1 while maintaining superior target engagement at the sEH active site.
| Evidence Dimension | sEH inhibitory potency (Ki, nM) and physicochemical profile |
|---|---|
| Target Compound Data | Ki = 0.91 ± 0.13 nM; MW = 359.34; eLogP = 3.23; cLogP = 1.50; t₁/₂ = 11 min |
| Comparator Or Baseline | Compound 1: Ki = 1.43 ± 0.01 nM; MW = 415.11; eLogP = 3.26; cLogP = 0.6; t₁/₂ = 14 min |
| Quantified Difference | Ki: 1.57-fold more potent (0.91 vs. 1.43 nM); MW: 55.77 Da lower; t₁/₂: 3 min shorter |
| Conditions | FRET-based ACPU displacement assay; affinity-purified recombinant human sEH; t₁/₂ measured by fluorescence signal decay (Lee et al. Anal. Chem. 2013) |
Why This Matters
For procurement decisions, 877641-51-5 offers higher target potency and lower molecular weight than the patent's lead compound, potentially enabling lower in vivo dosing and better drug-like properties in preclinical models.
- [1] Hammock, B. D.; Lee, K. S. S.; Inceoglu, A. B. Potent soluble epoxide hydrolase inhibitors. U.S. Patent 10,377,744 B2, August 13, 2019. Table I, Compounds 1 and 1770. View Source
